

C.I. Disperse Blue 60: A Technical Health and Safety Profile

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Compound of Interest

Compound Name: Disperse Blue 60

Cat. No.: B15554470

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This technical guide provides a comprehensive overview of the available health and safety data for C.I. **Disperse Blue 60** (CAS No. 12217-80-0), an anthraquinone dye. Due to a notable lack of specific toxicological studies on C.I. **Disperse Blue 60**, this document synthesizes the available ecotoxicological data, outlines standard experimental protocols for toxicological assessment, and discusses the general toxicological profile of anthraquinone dyes to provide a broader context for safety evaluation.

Chemical and Physical Properties

C.I. **Disperse Blue 60** is a synthetic dye characterized by its vibrant blue hue. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
CAS Number	12217-80-0
Molecular Formula	C20H17N3O5
Molecular Weight	379.37 g/mol
Appearance	Blue to black powder/granules[1]
Solubility	Insoluble in water; Soluble in acetone, dimethylformamide, pyridine; Slightly soluble in alcohol[2]
Log Pow (Octanol/Water Partition Coefficient)	> 4.2 at 20°C[3]

Toxicological Data

A thorough review of publicly available literature and safety data sheets reveals a significant lack of specific toxicological data for C.I. **Disperse Blue 60**. For many standard toxicological endpoints, such as acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation, sensitization, carcinogenicity, and reproductive toxicity, the available information is often cited as "no data available"[3].

However, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from multiple suppliers provides some indication of potential hazards. According to a number of reports, C.I. **Disperse Blue 60** is classified as:

- Acute toxicity, Oral (Warning): Harmful if swallowed (H302)[4][5][6]
- Hazardous to the aquatic environment, acute hazard (Warning): Very toxic to aquatic life (H400)[4]
- Hazardous to the aquatic environment, long-term hazard (Warning): Very toxic to aquatic life with long lasting effects (H410)[4]

It is important to note that a substantial number of reports indicate that the chemical does not meet GHS hazard criteria, highlighting the inconsistency in the available classifications[4].

General Toxicological Profile of Anthraquinone Dyes

Given the data gaps for C.I. **Disperse Blue 60**, a review of the toxicological profile of the broader class of anthraquinone dyes is instructive. Anthraquinone dyes are a diverse group of colorants, and their toxicological properties can vary significantly based on their specific chemical structure.

Some anthraquinone dyes have been shown to exhibit mutagenic and carcinogenic properties[7]. The mechanism of toxicity for some anthraquinones may involve their ability to intercalate with DNA due to their planar ring structure[2]. Additionally, as highly redox-active molecules, they can participate in redox cycling, leading to the formation of reactive oxygen species (ROS) which can cause oxidative stress, lipid peroxidation, and DNA damage[2]. Certain anthraquinone dyes have also been identified as skin sensitizers[8].

Ecotoxicological Data

More quantitative data is available for the ecotoxicity of C.I. **Disperse Blue 60**, as summarized in Table 2. These data indicate that while the dye has low acute toxicity to fish and activated sludge, it is more toxic to aquatic invertebrates and algae.

Test Organism	Endpoint	Result	Exposure Duration	Guideline
Danio rerio (Zebra fish)	LC50	> 1000 ppm	96 hours	OECD 203
Daphnia magna (Water flea)	EC50	> 22 mg/L	48 hours	OECD 202
Desmodesmus subspicatus (Green algae)	EC50	2 mg/L	96 hours	OECD 201
Activated sludge	IC50 (Respiration rate)	> 320 mg/L	3 hours	OECD 209

Experimental Protocols

The following sections detail the standardized methodologies for the key ecotoxicological and toxicological experiments relevant to C.I. **Disperse Blue 60**.

Ecotoxicity Testing

This test is designed to determine the median lethal concentration (LC50) of a substance in fish.

- **Test Species:** A suitable freshwater fish species, such as the Zebra fish (*Danio rerio*), is used.
- **Procedure:** Fish are exposed to a range of concentrations of the test substance, typically in a semi-static or flow-through system, for a period of 96 hours. At least seven fish are used for each test concentration and for the control group. Mortalities are recorded at 24, 48, 72, and 96 hours.
- **Endpoint:** The LC50, the concentration estimated to be lethal to 50% of the test fish over the 96-hour period, is calculated.

This test assesses the acute toxicity of a substance to *Daphnia*, a small freshwater crustacean.

- **Test Organism:** Young daphnids (*Daphnia magna*), less than 24 hours old, are used.
- **Procedure:** The daphnids are exposed to at least five concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.
- **Endpoint:** The EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours, is determined.

This test evaluates the effect of a substance on the growth of freshwater algae.

- **Test Organism:** A species of green algae, such as *Desmodesmus subspicatus*, is used.
- **Procedure:** Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period under standardized conditions of light, temperature, and nutrients.

- **Endpoint:** The reduction in algal growth, typically measured by cell count or biomass, is used to calculate the EC50, the concentration that causes a 50% inhibition of growth.

This test assesses the potential inhibitory effect of a substance on the microorganisms in activated sludge from wastewater treatment plants.

- **Procedure:** A mixture of activated sludge, the test substance at various concentrations, and a synthetic sewage as a respiratory substrate is incubated for a short period (typically 3 hours). The rate of oxygen consumption (respiration) is measured and compared to that of a control.
- **Endpoint:** The IC50, the concentration of the test substance that causes a 50% inhibition of the respiration rate of the activated sludge microorganisms, is determined.

Mammalian Toxicity Testing

While specific data for C.I. **Disperse Blue 60** is lacking, the following are standard protocols used to assess mammalian toxicity.

These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The choice of method depends on the expected toxicity. The general principle involves administering the substance to fasted animals (usually rats) and observing them for signs of toxicity and mortality over a 14-day period. The LD50 (median lethal dose) is then determined.

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

This test assesses the potential for a substance to cause eye irritation or damage. A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis at various time points.

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

- **Procedure:** The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day six, the mice are injected with a radiolabeled substance (e.g., 3H-

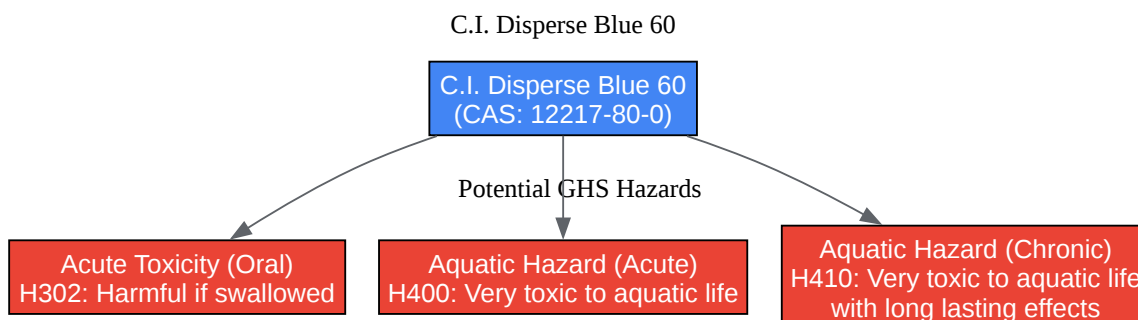
methyl thymidine) that is incorporated into the DNA of proliferating cells. The draining auricular lymph nodes are then excised, and the degree of cell proliferation is measured.

- **Endpoint:** A stimulation index (SI) is calculated by comparing the proliferation in the test group to that in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

- **Procedure:** Strains of the bacterium *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are exposed to the test substance with and without a metabolic activation system (S9 mix).
- **Endpoint:** If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a histidine-free medium. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result.

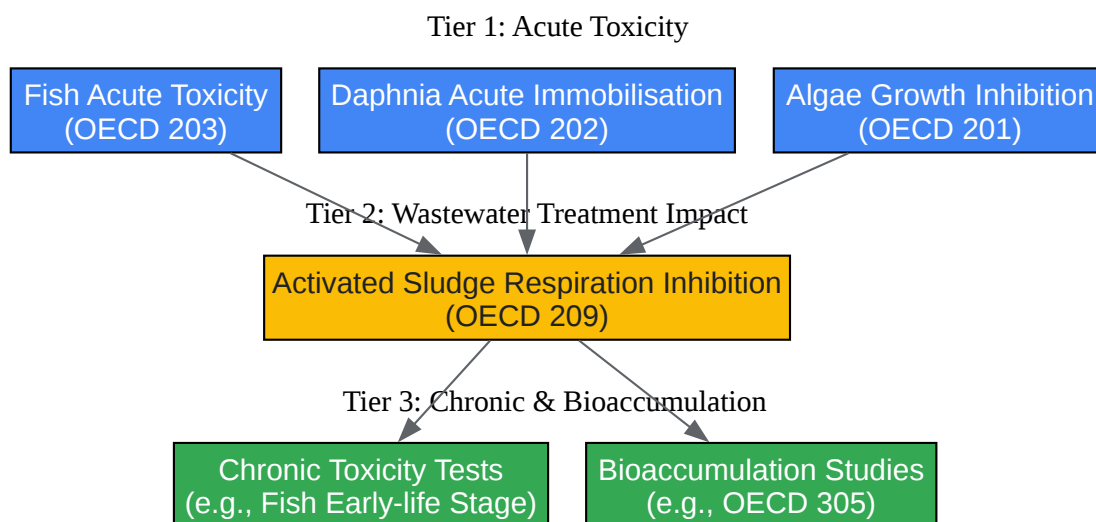
Visualizations



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Potential GHS Hazards of C.I. **Disperse Blue 60**

Ecotoxicity Testing Workflow for a Disperse Dye

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Standard Ecotoxicity Testing Workflow

Conclusion

The available data on C.I. **Disperse Blue 60** is limited, particularly concerning its toxicological effects on human health. While ecotoxicological data suggests a potential hazard to aquatic ecosystems, especially to algae, a comprehensive risk assessment is hindered by the absence of studies on key mammalian toxicity endpoints. The aggregated GHS classifications, although inconsistent, indicate a potential for harm if swallowed. Given the general concerns associated with some anthraquinone dyes, and the lack of specific data for C.I. **Disperse Blue 60**, it is recommended that this substance be handled with care, employing appropriate personal protective equipment and engineering controls to minimize exposure until more definitive toxicological data becomes available. Further research is crucial to fully characterize the health and safety profile of this widely used dye.

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